molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine

Cat. No.: B2752302
CAS No.: 338393-93-4
M. Wt: 159.149
InChI Key: LOSSUBRUNJRFOX-NSCUHMNNSA-N
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Description

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine is a chemical compound with the molecular formula C4H9N5O2. It is known for its potential biological activity and various applications in scientific research. This compound is characterized by the presence of a nitroethenyl group attached to a guanidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine typically involves the reaction of methylamine with 2-nitroethenylguanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Methylamine+2-nitroethenylguanidineThis compound\text{Methylamine} + \text{2-nitroethenylguanidine} \rightarrow \text{this compound} Methylamine+2-nitroethenylguanidine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro and amino derivatives.

    Reduction: N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine can be represented by the molecular formula C₇H₈N₄O₂. The compound features a guanidine moiety linked to a nitroethenyl group, which contributes to its unique reactivity and biological activity. The presence of both amino and nitro groups enhances its potential for various applications in research and industry.

Scientific Research Applications

This compound has a broad spectrum of applications across different scientific domains:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structure suggests possible interactions with biological targets, which could lead to the modulation of enzyme activity or receptor binding.

Antimicrobial Activity

Studies have shown that compounds with guanidine structures exhibit significant antibacterial properties. Research indicates that this compound may function as a minor groove binder, effectively interacting with DNA and exhibiting antibacterial activity against Gram-positive bacteria .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent in synthesis and catalysis. Its reactive functional groups allow it to participate in various chemical reactions, making it a versatile building block in synthetic pathways .

Biological Research

The biological activity of this compound has been explored in several studies focusing on its potential anticancer properties . Its ability to bind to specific molecular targets makes it a candidate for further investigation in cancer therapeutics.

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 1-2 mM, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Minor Groove Binding
Research into minor groove binders (MGBs) has highlighted the effectiveness of compounds similar to this compound in binding DNA and exhibiting antibacterial effects. The study correlated strong DNA binding with enhanced antimicrobial activity .

Mechanism of Action

The mechanism of action of N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro and amino groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
  • N-[(E)-1-(methylamino)-2-aminoethenyl]guanidine
  • N-[(E)-1-(methylamino)-2-hydroxyethenyl]guanidine

Uniqueness

This compound is unique due to its specific combination of nitro and guanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C4_4H9_9N5_5O2_2, features a guanidine moiety that is known for its diverse biological activities. The presence of the nitroalkene group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing guanidine groups, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar guanidine derivatives as minor groove binders (MGBs), which can interact with DNA in bacterial cells, leading to inhibition of bacterial growth. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 0.12 mM against Staphylococcus aureus .

Cytotoxicity and Antiparasitic Activity

Guanidine derivatives have also shown cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated IC50_{50} values in the low micromolar range against KB cell lines (IC50_{50} = 0.85 μM) and promising activity against Plasmodium falciparum (IC50_{50} = 0.23 μM) . These findings suggest that this compound may possess similar properties warranting further investigation.

The mechanisms underlying the biological activities of guanidine compounds often involve:

  • DNA Binding : The ability to bind to DNA and inhibit replication or transcription.
  • Ion Channel Interaction : Some studies have indicated that guanidine derivatives can interact with ion channels, potentially affecting cellular excitability and signaling pathways .
  • Enzyme Inhibition : Guanidines are known to inhibit various enzymes, including nitric oxide synthase and Na+^+/H+^+ exchangers, which are crucial in numerous physiological processes .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50_{50} / MICNotes
AntimicrobialThis compound0.12 mM (S. aureus)Effective as a minor groove binder
CytotoxicityRelated guanidine derivatives0.85 μM (KB cells)Significant cytotoxic effects
AntiparasiticRelated guanidine derivatives0.23 μM (P. falciparum)Promising activity against malaria

Case Study: Antimicrobial Efficacy

In a comparative study on the antibacterial properties of various guanidine derivatives, this compound was noted for its enhanced penetration into bacterial cells compared to other compounds with cationic tails. This property may contribute to its lower MIC values and suggests a potential pathway for developing new antibiotics .

Future Directions

Further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are crucial for advancing its development as a medicinal agent.

Properties

IUPAC Name

2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSUBRUNJRFOX-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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